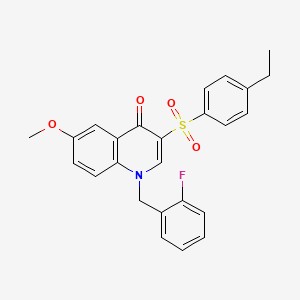
4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfur dioxide (SO2) moiety bonded to an amine group, and they are often used as antimicrobial agents. The presence of a thiophene and a bromine atom in the compound suggests potential for bioactivity, as these features are commonly seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a thiazole ring and subsequent attachment to a benzenesulfonamide moiety . Similarly, the synthesis of benzo[b]thiophenes, which share the thiophene component with the compound , can be achieved through a copper-catalyzed thiolation annulation reaction . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a thiophene ring can contribute to the compound's binding affinity to various enzymes or receptors due to its aromaticity and electron-rich nature. Molecular modeling studies, as performed for 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, can provide insights into the interaction between the compound and biological targets . These studies can help in understanding the molecular basis of the compound's potential bioactivity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological properties. For instance, the reactivity of the sulfonamide group can be utilized to introduce different substituents, potentially leading to new derivatives with enhanced activity or selectivity. The bromine atom in the compound could also be used for further chemical transformations, such as cross-coupling reactions, to generate a diverse array of derivatives for biological evaluation .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and pKa, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a bromine atom and a thiophene ring in the compound could affect its lipophilicity, which in turn could impact its ability to cross biological membranes .
Applications De Recherche Scientifique
Gastroprotective Properties of Ebrotidine
Ebrotidine is a compound with similar structural motifs, notable for combining H2-receptor antagonist properties with cytoprotective actions. The gastroprotective properties of ebrotidine stem from its ability to enhance the physicochemical characteristics of mucus gel, increase the synthesis and secretion of gastric mucus components, and promote mucosal repair essential for maintaining mucosal integrity. This makes ebrotidine a potential candidate for ulcer disease treatment due to its unique ability to promote events essential for mucosal repair (Slomiany & Slomiany, 1997).
DNA Minor Groove Binder Hoechst 33258
Hoechst 33258 is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It is widely used as a fluorescent DNA stain, facilitating chromosome and nuclear staining in plant cell biology, among other applications. This compound's derivatives also find uses as radioprotectors and topoisomerase inhibitors, highlighting the importance of structural motifs in drug design and the investigation of DNA sequence recognition (Issar & Kakkar, 2013).
Thiophene Analogues and Bioactivity
Thiophene derivatives, including the thiophen-2-yl group mentioned in the query compound, are of great interest in medicinal chemistry due to their presence in bioactive molecules with diverse applications. These compounds play a significant role in drug design, showing activities such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive. The synthesis and modification of thiophene derivatives are crucial for developing new therapeutic agents with optimized activity and selectivity (Ostrowski, 2022).
Propriétés
IUPAC Name |
4-bromo-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYPVBJLOOOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


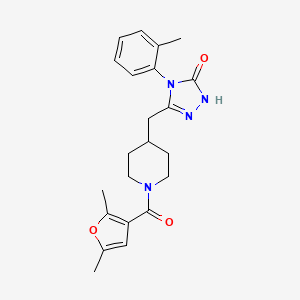
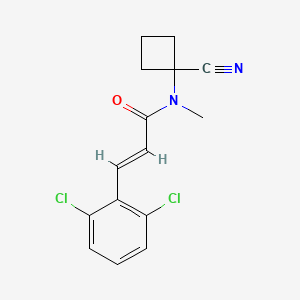
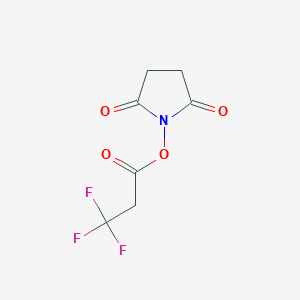

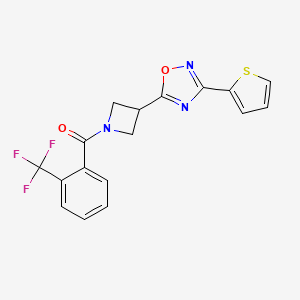
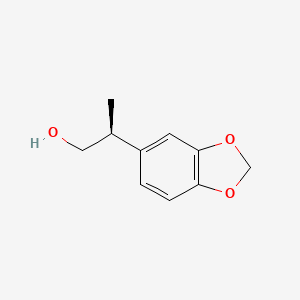
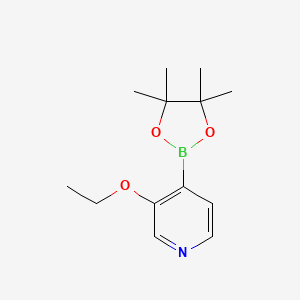
![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole](/img/structure/B2547703.png)
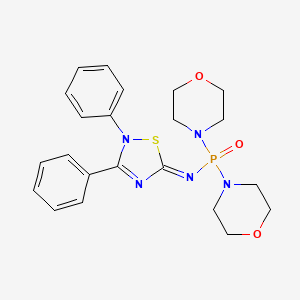
![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)
![3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2547709.png)
